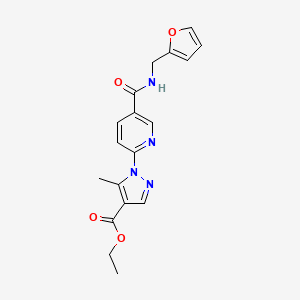
ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactivity of the starting materials and the desired route of synthesis. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit a variety of chemical properties due to the presence of different functional groups. The pyrazole and pyridine rings, for instance, are aromatic and can participate in pi stacking interactions, while the carbamoyl group could form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring might undergo electrophilic substitution, while the carbamoyl group could react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
This research involves the synthesis and characterization of furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. The study focuses on their chelating properties and antimicrobial activity, showing varied inhibition on the growth of bacteria. These findings suggest potential applications in antimicrobial agents (Patel, 2020).
Efficient Synthesis of Novel Ethyl-1,3,4-Triphenyl-1H-Pyrazolo[3,4-b]Pyridine Products
This research demonstrates an efficient method to synthesize novel compounds like ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. The process is useful for preparing new N-fused heterocycle products in good yields, highlighting its potential in organic and pharmaceutical chemistry (Ghaedi et al., 2015).
Synthesis and Computational Study on Ethyl 4-(3-Furan-2yl-Acryloyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate
This study synthesizes a pyrrole chalcone derivative and analyzes it through spectroscopic and quantum chemical calculations. The findings offer insights into the binding energies and potential sites for nucleophilic attack, useful for synthesizing various heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles (Singh, Rawat, & Sahu, 2014).
Heterocyclic Synthesis with Ethyl α-(3-Carbamoyl-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-ylhydrazono)Acetates
This research details the preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity with various reagents. The study contributes to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, expanding the scope of heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[5-(furan-2-ylmethylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-18(24)15-11-21-22(12(15)2)16-7-6-13(9-19-16)17(23)20-10-14-5-4-8-26-14/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYJHTZWAFMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



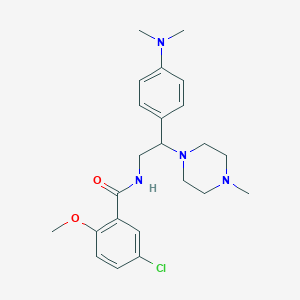
![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)

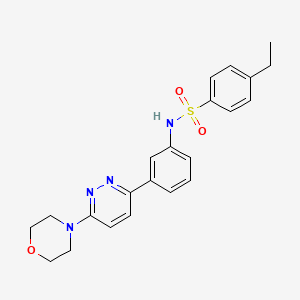

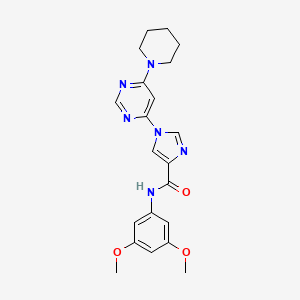
![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol](/img/structure/B2612180.png)
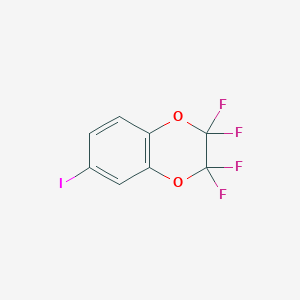
![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)